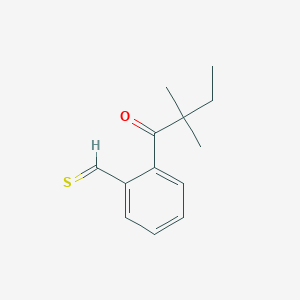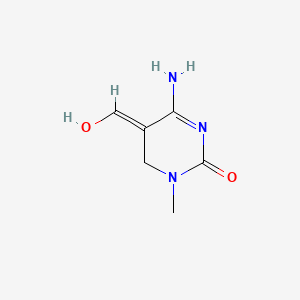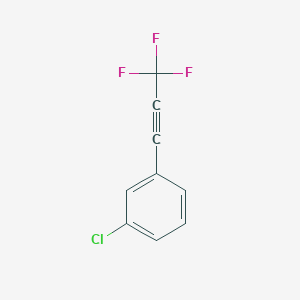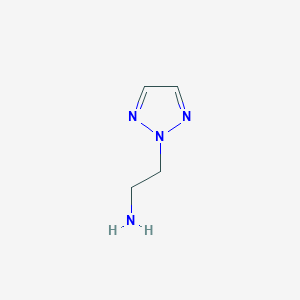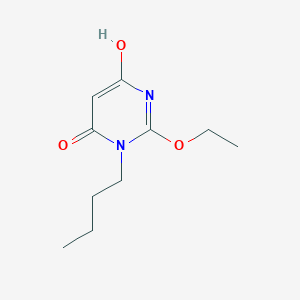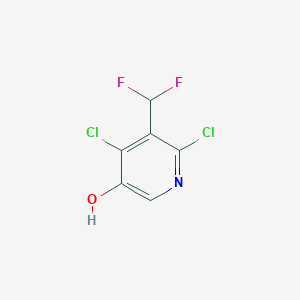
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol typically involves halogenation and fluorination reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and fluorinating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol can be compared with other halogenated pyridines, such as:
4,6-Dichloro-5-(trifluoromethyl)pyridin-3-ol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.
6-(Trifluoromethyl)pyridin-3-ol: Lacks the chlorine atoms but contains a trifluoromethyl group .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Propiedades
Fórmula molecular |
C6H3Cl2F2NO |
|---|---|
Peso molecular |
213.99 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-4-2(12)1-11-5(8)3(4)6(9)10/h1,6,12H |
Clave InChI |
FKABOUAMVKMCSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)Cl)C(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
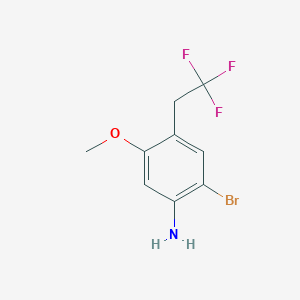
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
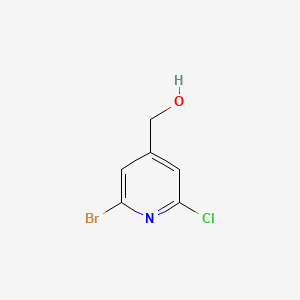
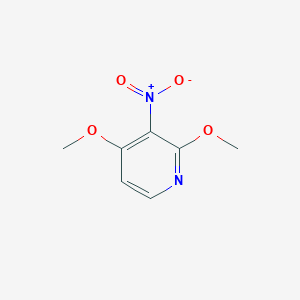
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
